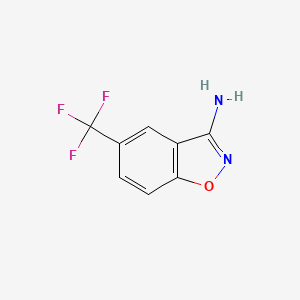

5-(Trifluoromethyl)-1,2-Benzoxazol-3-Amine

説明

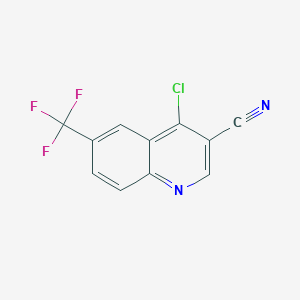

The compound “5-(Trifluoromethyl)-1,2-Benzoxazol-3-Amine” likely belongs to the class of organic compounds known as benzoxazoles . Benzoxazoles are aromatic heterocyclic compounds containing a benzene fused to an oxazole ring. The trifluoromethyl group attached to the benzoxazole ring could potentially enhance the compound’s reactivity and biological activity .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, trifluoromethylated compounds are generally synthesized using various methods . For instance, a general method for the synthesis of 5-(trifluoromethyl)isoxazoles involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be influenced by the presence of the trifluoromethyl group and the benzoxazole ring. The trifluoromethyl group is known to have unique physicochemical properties due to the high electronegativity of fluorine .

Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the trifluoromethyl group and the benzoxazole ring. Trifluoromethyl groups are known to participate in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be influenced by the trifluoromethyl group and the benzoxazole ring. Trifluoromethyl groups are known to influence the lipophilicity, stability, and bioavailability of compounds .

科学的研究の応用

Synthesis and Antimicrobial Activities

- Compounds including 5-(Trifluoromethyl)-1,2-Benzoxazol-3-Amine have been synthesized and tested for their antimicrobial activities. Some derivatives have shown good or moderate activities against test microorganisms (Bektaş et al., 2007).

Chemical Synthesis and Reactivity

- The compound has been used in reactions to synthesize various derivatives like 2-substituted benzothiazole and benzoxazole. The CF3 group in the compound plays a key role in these syntheses (Kiselyov et al., 1994).

- Palladium-catalyzed aminations of related benzoxazoles have been studied, indicating the compound's utility in fine chemical synthesis (Hooper et al., 2003).

Electrochemical Applications

- Electrochemical methods have been developed for coupling benzoxazoles and amines, leading to 2-aminobenzoxazoles, using compounds like this compound. This process is significant for its simplicity and reduced waste (Gao et al., 2014).

Catalysis and Organic Synthesis

- The compound has been explored as a directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, demonstrating its potential in organic synthesis (Lahm & Opatz, 2014).

- It has also been involved in cascade transformations leading to functionalized benzoxazoles, showcasing its versatility in organic synthesis (Kotovshchikov et al., 2018).

Polymer Chemistry

- The compound has been used in the synthesis of novel aromatic poly(ether-imide) with benzazole pendent groups, indicating its application in the field of polymer chemistry (Toiserkani, 2011).

作用機序

将来の方向性

特性

IUPAC Name |

5-(trifluoromethyl)-1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-6-5(3-4)7(12)13-14-6/h1-3H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKOZQNIAMSAIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the crystal structure of B. anthracis DHPS with 5-(trifluoromethyl)-1,2-benzoxazol-3-amine?

A1: The research paper ["Crystal structure of B. anthracis DHPS with interfacial compound 4: this compound"] [] provides valuable insights into the interaction between the compound this compound and the enzyme dihydropteroate synthase (DHPS) from Bacillus anthracis. DHPS is a crucial enzyme in the folic acid biosynthesis pathway, which is essential for bacterial survival. By determining the crystal structure of DHPS bound to this compound, researchers can visualize the specific interactions at the molecular level.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B1418279.png)

![N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418281.png)

![3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418282.png)

![3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418283.png)

![3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418285.png)

![3-[4-(2-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418286.png)

![Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate](/img/structure/B1418293.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1418295.png)